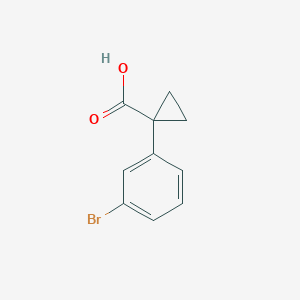

1-(3-Bromophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDCJGVBYNDHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588127 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-95-5 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Bromophenyl)cyclopropanecarboxylic acid chemical properties

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a synthetically versatile organic compound of significant interest to researchers in medicinal chemistry and materials science. As a disubstituted cyclopropane derivative, it combines the unique conformational and electronic properties of a strained three-membered ring with the synthetic handles of a carboxylic acid and a brominated phenyl group. The cyclopropyl moiety is an increasingly important structural motif in drug discovery, known for enhancing metabolic stability, binding affinity, and potency.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable building block.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.

Core Chemical Data

A summary of the key identifiers and physical properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [2] |

| Molecular Weight | 241.08 g/mol | [2] |

| CAS Number | 22267-87-8 | [3] |

| Appearance | Solid | |

| MDL Number | MFCD07374441 | |

| SMILES String | Brc1cc(ccc1)C2(CC2)C(=O)O | |

| InChI Key | MYDCJGVBYNDHIC-UHFFFAOYSA-N |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 3-bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, often above δ 12 ppm.[4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm.[4] The aromatic carbons will appear between δ 120-145 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be visible from approximately 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption for the carbonyl (C=O) stretch will appear between 1710 and 1760 cm⁻¹.[4]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis Methodology

The synthesis of 1-arylcyclopropanecarboxylic acids can be achieved through several routes. A common and effective method involves the cyclization of an arylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis conditions, followed by hydrolysis of the resulting nitrile.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile

-

To a vigorously stirred solution of 50% aqueous sodium hydroxide, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add a mixture of 3-bromophenylacetonitrile (1.0 eq.) and 1,2-dibromoethane (1.5 eq.).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target nitrile.

Step 2: Hydrolysis to this compound

-

Reflux the 1-(3-bromophenyl)cyclopropanecarbonitrile from Step 1 in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.

-

Continue heating for several hours until the reaction is complete (monitored by TLC).

-

If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. Collect the precipitated solid by filtration.

-

If using basic hydrolysis, cool the mixture, remove the alcohol under reduced pressure, and acidify the aqueous solution with concentrated HCl until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Synthesis Workflow Diagram

Chemical Reactivity and Derivatization

This compound possesses two primary reactive sites: the carboxylic acid group and the bromophenyl ring. This dual reactivity makes it a highly valuable intermediate for building molecular complexity.

-

Reactions of the Carboxylic Acid : The -COOH group can undergo a range of standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., HATU, EDC), to an acid chloride with thionyl chloride, or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental for incorporating the cyclopropyl scaffold into larger molecules.[5]

-

Reactions of the Bromophenyl Ring : The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the phenyl ring substituent.

Derivatization Pathways Diagram

Applications in Drug Discovery

The structural features of this compound make it a privileged scaffold in medicinal chemistry.

-

Role of the Cyclopropyl Ring : The cyclopropane ring is not merely a small cycloalkane; its strained nature imparts unique properties. It acts as a "rigid" bioisostere for gem-dimethyl groups or alkynes, locking conformations and potentially increasing binding affinity to biological targets.[1] This conformational rigidity can reduce the entropic penalty of binding. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

-

As a Versatile Synthetic Intermediate : The dual reactivity of this molecule allows for its use in constructing diverse libraries of compounds for high-throughput screening. For example, derivatives of this acid have been investigated as potential kinase inhibitors. In one study, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a lead compound for inhibiting Aurora A kinase, a protein implicated in cancer, demonstrating the utility of the bromophenyl-acid scaffold in generating biologically active molecules.[6] The ability to modify both the acid and the phenyl portions of the molecule provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties in drug development campaigns.[7]

Safety and Handling

Based on supplier safety data, this compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It is also associated with skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical building block for research and development. Its well-defined structure, characterized by distinct spectroscopic signatures, combined with the strategic placement of two versatile functional groups, provides a robust platform for the synthesis of complex molecular architectures. Its growing importance in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutics, underscores its role as a key intermediate for creating novel compounds with enhanced pharmacological profiles.

References

- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

- Organic Syntheses. cyclopropanecarboxylic acid.

- The Royal Society of Chemistry. Supplementary Information.

- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.

- University of Calgary. Spectra Problem #7 Solution.

- Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756.

- sciforum. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

- The Organic Chemistry Tutor. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- PubMed. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.

- MDPI. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea.

- PubMed Central. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- MDPI. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(3-bromophenyl)cyclopentanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(3-Bromophenyl)cyclopropane carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 7. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, and discuss its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs.

Introduction: The Significance of the Cyclopropyl and Bromophenyl Moieties

This compound incorporates two key structural features that are highly valued in modern drug design: the cyclopropyl ring and a substituted phenyl ring. The cyclopropyl group is a small, strained ring that can confer unique conformational rigidity to a molecule. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1] The bromophenyl group, on the other hand, is a common feature in bioactive molecules, often contributing to target engagement through halogen bonding and providing a site for further chemical modification. The combination of these two moieties in this compound makes it an attractive scaffold for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | Sigma-Aldrich[2] |

| Molecular Weight | 241.08 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| MDL Number | MFCD07374441 | Sigma-Aldrich[2] |

| PubChem Substance ID | 329774119 | Sigma-Aldrich[2] |

Synthesis of this compound: A Methodological Approach

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the cyclopropane ring, suggesting a cyclopropanation reaction as the key step. A common and effective method for the synthesis of cyclopropanes is the reaction of an alkene with a carbene or a carbenoid.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the following key transformations:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Simmons-Smith Cyclopropanation of 3-Bromostyrene

This reaction introduces the cyclopropane ring. The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc-copper couple.

-

Solvent and Reactant Addition: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of diiodomethane in diethyl ether.

-

Alkene Addition: A solution of 3-bromostyrene in diethyl ether is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is typically stirred at reflux for several hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, ethyl 2-(3-bromophenyl)cyclopropanecarboxylate, is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the conversion of the ester to the desired carboxylic acid.

-

Reaction Setup: The purified ethyl 2-(3-bromophenyl)cyclopropanecarboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: A solution of sodium hydroxide or potassium hydroxide in water is added to the flask.

-

Reaction Progression: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block or lead compound in several therapeutic areas.

Kinase Inhibition

The "bromophenyl" moiety is a common feature in a variety of kinase inhibitors. The bromine atom can participate in halogen bonding with the kinase active site, contributing to binding affinity and selectivity. The cyclopropyl group can provide a rigid scaffold to orient the bromophenyl group for optimal interaction with the target.

Caption: Conceptual role of the molecule in kinase inhibition.

Anti-inflammatory and Antihistaminic Agents

Research on structurally related compounds, such as 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, has indicated potential anti-inflammatory, antihistaminic, and antiallergic effects.[3] This suggests that this compound could serve as a starting point for the development of novel agents targeting inflammatory pathways.

Modulation of Ethylene Biosynthesis

Cyclopropanecarboxylic acid derivatives have been investigated for their ability to regulate ethylene biosynthesis in plants.[1] While this application is outside the direct scope of human drug development, the underlying principles of enzyme inhibition could be translatable to other biological systems.

Conclusion

This compound is a compound with significant potential for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding for researchers and scientists looking to explore the therapeutic utility of this and related molecules. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its potential.

References

Sources

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-bromophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and potential applications, offering a technical and practical resource for professionals in the field.

Core Molecular Attributes

This compound is a halogenated aromatic carboxylic acid featuring a cyclopropane ring. This unique structural combination imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents.

| Property | Value | Source |

| Molecular Weight | 241.08 g/mol | [1] |

| Chemical Formula | C₁₀H₉BrO₂ | [1] |

| CAS Number | 124276-95-5 | |

| Appearance | Solid | [1] |

| SMILES | Brc1cc(ccc1)C2(CC2)C(=O)O | [1] |

| InChI | 1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 1-aryl-cyclopropanecarboxylic acids can be approached through several strategies. A common and effective method involves the cyclopropanation of an appropriate α,β-unsaturated carboxylic acid precursor.

Illustrative Synthetic Workflow

The following diagram outlines a generalized approach to the synthesis of this compound, starting from 3-bromocinnamic acid. This method leverages a samarium-promoted cyclopropanation, which is known for its stereospecificity.[1][2]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(3-bromophenyl)cyclopropanecarboxylic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to explain the causal logic behind the analytical strategy. We present an integrated workflow, combining mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Each protocol is detailed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a substituted aromatic cyclopropane, a structural motif of significant interest in medicinal chemistry and materials science due to its conformational rigidity and unique electronic properties. Accurate and unambiguous structure determination is a non-negotiable prerequisite for its use as a building block in synthesis, for patent filings, and for regulatory submissions. Trivial errors in isomeric assignment can lead to the invalidation of entire research programs.

The core challenge lies in unequivocally establishing the connectivity between the 3-bromophenyl group, the cyclopropane ring, and the carboxylic acid moiety. Our strategy is therefore predicated on an orthogonal approach, where each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental composition, infrared spectroscopy will confirm the essential functional groups, and a suite of NMR experiments will meticulously map the atomic connectivity.

Logical Workflow for Structure Elucidation

The following diagram outlines the systematic process employed to ensure a rigorous and verifiable structural assignment.

Caption: Overall workflow from synthesis to final structure confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first establish the elemental formula and the presence of key functional groups. This foundational data provides the constraints within which we will solve the structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The choice of HRMS over standard-resolution MS is deliberate. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental formula with high confidence, which is critical for distinguishing between isobaric compounds. Electrospray ionization (ESI) in negative ion mode is selected as it is highly effective for deprotonating carboxylic acids, yielding a prominent [M-H]⁻ ion with minimal fragmentation.

Protocol: ESI-TOF HRMS

-

Calibration: Calibrate the time-of-flight (TOF) mass analyzer using a known standard (e.g., sodium formate) immediately prior to analysis to ensure mass accuracy below 5 ppm.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

-

Ionization: Use ESI in negative ion mode. Set the capillary voltage to -3.5 kV.

-

Data Acquisition: Acquire data over an m/z range of 50-500.

-

Analysis: Identify the [M-H]⁻ ion and utilize the instrument's software to calculate the elemental composition based on the exact mass and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Data Summary

| Parameter | Expected Value | Purpose |

| Empirical Formula | C₁₀H₉BrO₂ | Defines the atomic constituents. |

| Molecular Weight | 241.08 g/mol | Confirms the overall mass. |

| Calculated [M-H]⁻ | 238.9767 (for ⁷⁹Br) | High-accuracy mass for formula confirmation. |

| Observed [M-H]⁻ | 238.9762 ± 0.0012 | Experimental verification of the molecular formula. |

| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by ~2 Da | Unambiguous confirmation of one bromine atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and definitive method for identifying functional groups. For this molecule, we are specifically looking for the characteristic signatures of the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch) and the aromatic ring. The presence of these bands provides direct, tangible evidence of the core chemical moieties.[1][2][3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to their respective functional groups.

Expected Data Summary

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid O-H[1][2][3][4] |

| ~3050 (sharp) | C-H stretch | Aromatic C-H |

| ~2950 (sharp) | C-H stretch | Cyclopropyl C-H |

| 1710-1690 (strong, sharp) | C=O stretch | Carboxylic Acid C=O (dimeric)[1][2][3][4] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid C-O[3] |

| Below 900 | C-H out-of-plane bend | Aromatic Substitution Pattern |

Core Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. We will employ a logical sequence of experiments to build the structure piece by piece.

Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Record all spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum provides the initial map of the proton environments. We expect to see distinct regions for the aromatic protons and the highly shielded cyclopropyl protons. The integration values (relative number of protons) and splitting patterns (J-coupling) reveal the number of protons and their immediate neighbors.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often broad due to exchange.[1][2] |

| 7.6-7.2 | Multiplet | 4H | Ar-H | Aromatic protons in a substituted benzene ring. The meta-substitution pattern leads to a complex multiplet. |

| 1.8-1.7 | Multiplet | 2H | CH₂ (cyclopropyl) | Diastereotopic protons on the cyclopropane ring, showing complex geminal and cis/trans coupling. |

| 1.3-1.2 | Multiplet | 2H | CH₂ (cyclopropyl) | Diastereotopic protons on the cyclopropane ring, showing complex geminal and cis/trans coupling. |

¹³C{¹H} and DEPT-135: The Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. However, it does not distinguish between CH₃, CH₂, CH, and quaternary (C) carbons. For this, we run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.[5] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[5][6][7][8] Quaternary carbons are absent. By comparing the ¹³C and DEPT-135 spectra, we can definitively assign the type of each carbon atom.

Expected ¹³C and DEPT-135 Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | ¹³C Signal | DEPT-135 Signal | Assignment | Rationale |

| ~180 | Present | Absent | C=O | Carboxylic acid carbons are highly deshielded.[1][2] Quaternary, so absent in DEPT. |

| ~145 | Present | Absent | C-Br | Aromatic carbon directly attached to bromine. Quaternary. |

| ~135-125 | Present | Positive | Ar-CH | Aromatic methine (CH) carbons. |

| ~122 | Present | Absent | Ar-C (ipso) | Aromatic carbon attached to the cyclopropane ring. Quaternary. |

| ~35 | Present | Absent | C (quaternary) | Quaternary cyclopropyl carbon attached to the phenyl ring and COOH group. |

| ~18 | Present | Negative | CH₂ (cyclopropyl) | The two equivalent methylene carbons of the cyclopropane ring appear as a negative signal. |

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. We will use two key experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[9][10][11][12] This allows us to definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals correlations between protons and carbons that are two or three bonds away.[9][10][11][13] This is crucial for linking fragments, such as connecting the aromatic protons to the quaternary cyclopropyl carbon, and the cyclopropyl protons to the carboxylic acid carbon.

Key Expected HMBC Correlations

The diagram below illustrates the critical HMBC correlations that lock the structure in place.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

-

Aromatic to Cyclopropane Link: The aromatic protons H-2' and H-6' will show a three-bond correlation to the quaternary cyclopropyl carbon (C1). This is undeniable proof that the phenyl ring is attached to the cyclopropane ring.

-

Cyclopropane to Carboxyl Link: The cyclopropyl methylene protons (H-2/H-3) will show a two-bond correlation to the carbonyl carbon (C=O) of the carboxylic acid. This confirms the attachment of the carboxyl group to the cyclopropane ring.

Data Integration and Final Confirmation

-

HRMS established the elemental formula as C₁₀H₉BrO₂.

-

FT-IR confirmed the presence of a carboxylic acid and an aromatic ring.

-

¹H and ¹³C NMR provided the count of unique proton and carbon environments, which is consistent with the proposed structure.

-

DEPT-135 differentiated the carbon types, identifying the CH₂ groups of the cyclopropane ring and the CH groups of the aromatic ring.

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the critical long-range correlations that connected the 3-bromophenyl group to the quaternary carbon of the cyclopropane ring, and the cyclopropane ring to the carboxylic acid.

Collectively, these orthogonal and self-validating datasets lead to the unequivocal structure assignment of This compound . The combination of these techniques leaves no room for ambiguity regarding the connectivity or the substitution pattern of the molecule.

References

- Fiveable. (n.d.). DEPT-135 Definition.

- Chem LibreTexts. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Chem LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Chem LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.

- Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical Mass Spectrometry, 6(3), 98–100. [Link]

- Bouchard, R., et al. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 116(24), 5971–5980. [Link]

- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Columbia University. (n.d.). DEPT | NMR Core Facility.

- Chem LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.

- Chem LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. web.uvic.ca [web.uvic.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. researchgate.net [researchgate.net]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

1-(3-Bromophenyl)cyclopropanecarboxylic acid IUPAC name

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This document outlines its chemical properties, synthesis, analytical methods, and significant role in medicinal chemistry, grounded in authoritative scientific data.

This compound is a substituted cyclopropane derivative that has emerged as a valuable building block in modern drug discovery. Its significance lies in the unique structural and physicochemical properties imparted by the cyclopropyl moiety. The cyclopropane ring, a three-membered carbocycle, is not merely a small cycloalkane; its inherent ring strain (~27.5 kcal/mol) confers distinct electronic and conformational characteristics.[1]

In medicinal chemistry, the incorporation of a cyclopropyl group is a strategic design element used to:

-

Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[1][2] This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][3]

-

Improve Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring acts as a conformational restraint.[1][4] By "locking" a molecule into its bioactive conformation, it can reduce the entropic penalty of binding to a biological target, thereby increasing potency.[1][2]

-

Modulate Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for other common chemical groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and solubility to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

-

Reduce Off-Target Effects: By enforcing a specific conformation, the cyclopropyl moiety can improve selectivity for the intended biological target, minimizing interactions with other proteins and reducing the potential for side effects.[1][2]

This guide provides a detailed examination of this compound, a key intermediate that leverages these advantages, most notably in the synthesis of advanced antiplatelet agents.

Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is 1-(3-bromophenyl)cyclopropane-1-carboxylic acid .[5][6] Its structure consists of a cyclopropane ring substituted with both a carboxylic acid group and a 3-bromophenyl group at the same carbon atom (C1).

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)cyclopropane-1-carboxylic acid | [5] |

| Molecular Formula | C10H9BrO2 | PubChem |

| Molecular Weight | 241.08 g/mol | PubChem |

| CAS Number | 19098-31-4 (Note: This CAS number is sometimes incorrectly associated with other compounds like 2-(oxiran-2-yl)ethan-1-ol. Researchers should verify by structure.) | [7][8][9][10] |

| Canonical SMILES | C1C(C1)(C(=O)O)C2=CC(=CC=C2)Br | PubChem |

| Physical State | Solid (Typical) | N/A |

Synthesis and Manufacturing

The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various methods. A common and robust laboratory-scale approach involves a phase-transfer catalyzed cyclopropanation reaction. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is based on established methods for cyclopropanation, such as the reaction of an active methylene compound with a dihaloalkane under phase-transfer conditions.[11]

Reaction Scheme:

(3-Bromophenyl)acetic acid → Esterification → (3-Bromophenyl)acetate → Cyclopropanation → 1-(3-Bromophenyl)cyclopropanecarboxylate → Hydrolysis → This compound

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with (3-bromophenyl)acetonitrile or a (3-bromophenyl)acetate ester.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the (3-bromophenyl)acetate starting material with 1,2-dibromoethane in a suitable solvent like toluene.

-

Catalyst and Base Addition: Add a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC).[11] To this vigorously stirred mixture, slowly add a concentrated aqueous solution of sodium hydroxide (50%).[11] The NaOH acts as the base to deprotonate the α-carbon, while the TEBAC facilitates the transfer of the hydroxide ion into the organic phase.

-

Cyclopropanation: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-50 °C) for several hours. The deprotonated intermediate attacks the 1,2-dibromoethane in a tandem alkylation-cyclization sequence to form the cyclopropane ring.

-

Workup and Hydrolysis: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled. The organic layer is separated, washed with water and brine, and then dried. The solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with aqueous NaOH or HCl.

-

Purification and Isolation: The aqueous solution from hydrolysis is cooled in an ice bath and carefully acidified with concentrated HCl to a pH of ~2, causing the carboxylic acid to precipitate.[11] The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) yields the purified this compound.

Causality and Experimental Choices:

-

Phase-Transfer Catalyst (PTC): The use of TEBAC is critical. It creates an ion pair with the hydroxide anion, allowing it to be transported into the organic phase to react with the (3-bromophenyl)acetate. This overcomes the immiscibility of the aqueous base and the organic substrate.

-

Excess Dihaloalkane: 1,2-Dibromoethane is often used in slight excess to drive the reaction towards completion and minimize dimerization of the starting ester.[11]

-

Vigorous Stirring: High shear mixing is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the reaction rate in a phase-transfer system.[11]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

Case Study: Intermediate for Ticagrelor

A prominent application of this compound is as a key building block in the synthesis of Ticagrelor (Brilinta™) .[12] Ticagrelor is a potent, orally active antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[13][14]

-

Mechanism of Action: Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[15] Unlike clopidogrel and prasugrel, which are irreversible inhibitors and require metabolic activation, ticagrelor binds directly and reversibly, leading to a faster onset and offset of action.[14][15]

-

Structural Role: The cyclopropyl group in the core structure of related intermediates is essential for the molecule's conformation and interaction with the P2Y12 receptor. The 3-bromophenyl moiety of this compound serves as the precursor to the substituted phenyl group found in the final Ticagrelor molecule, which is critical for its binding and overall pharmacological profile.

Diagram: Role as a Key Intermediate

Caption: Role of the title compound as a key building block for Ticagrelor.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general framework for the analysis of brominated aromatic carboxylic acids.[16][17][18]

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

-

Chromatographic Conditions:

-

Instrument: Agilent 1100/1200 series or equivalent HPLC system with a Diode Array Detector (DAD).[17]

-

Column: A reversed-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[17][18]

-

Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in Water.[17]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might run from 20% B to 95% B over 20-30 minutes to ensure elution of the main peak and any potential impurities.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: Monitor at 210 nm and 254 nm.[17] The bromophenyl group provides strong UV absorbance.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard.

System Suitability:

-

Rationale: Before sample analysis, the chromatographic system must be verified. This involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and theoretical plates.

-

Procedure: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.

Diagram: Analytical Workflow

Caption: Standard workflow for HPLC purity analysis of the title compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical development. The inclusion of the conformationally rigid cyclopropyl ring provides a distinct advantage for improving the metabolic stability and target-binding affinity of drug candidates. Its role as a key precursor in the synthesis of Ticagrelor highlights its industrial and clinical relevance. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of this valuable compound, enabling further innovation in the field of medicinal chemistry.

References

- Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaCompass.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information.

- Filo. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom...

- SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.

- Organic Syntheses. Bromocyclopropane.

- PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information.

- SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.

- Google Patents. CN112724119B - Synthesis method of ticagrelor key intermediate.

- Kumar, V., & Kumar, P. (2012). Ticagrelor: An emerging oral antiplatelet agent. Journal of postgraduate medicine, 58(1), 36–40.

- Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 670.

- Weerakkody, G. J., & Dobesh, P. P. (2012). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 37(3), 162–170.

- NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook.

- Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.

- Husted, S., & van Giezen, J. J. (2011). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular therapeutics, 29(4), 259–274.

- N/A. (2011). Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). P & T : a peer-reviewed journal for formulary management, 36(10), 634–684.

- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of medicinal chemistry, 64(1), 173–192.

- Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules (Basel, Switzerland), 27(19), 6241.

- NIST. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β(E)]]-. NIST Chemistry WebBook.

- Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules (Basel, Switzerland), 27(19), 6560.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom.. [askfilo.com]

- 7. anaxlab.com [anaxlab.com]

- 8. 2-(oxiran-2-yl)ethanol CAS#: 19098-31-8 [m.chemicalbook.com]

- 9. 19098-31-8|2-(Oxiran-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 10. 19098-31-8 | 2-(Oxiran-2-yl)ethan-1-ol | Epoxides | Ambeed.com [ambeed.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents [patents.google.com]

- 13. Ticagrelor: An emerging oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 17. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

1-(3-Bromophenyl)cyclopropanecarboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

This compound is a valuable substituted cyclopropane motif, frequently utilized as a key building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. The inherent strain and unique three-dimensional structure of the cyclopropane ring impart specific conformational constraints and physicochemical properties to molecules, making it a desirable feature in drug design. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will explore the robust and efficient method proceeding via an arylacetonitrile intermediate, offering insights into reaction mechanisms, optimization, and validation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 1 , reveals two primary disconnection strategies. The most intuitive approach involves the formation of the cyclopropane ring as the key strategic step. Disconnecting the C-C bonds of the cyclopropane ring adjacent to the quaternary carbon leads back to a two-carbon electrophile and a nucleophilic precursor derived from a (3-bromophenyl)acetic acid equivalent. This points towards an intramolecular cyclization strategy.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies (3-bromophenyl)acetonitrile (3 ) as a readily available and ideal starting material. The core transformation involves the formation of the three-membered ring via a double alkylation with a 1,2-dihaloethane, followed by the hydrolysis of the nitrile functional group to the desired carboxylic acid. This pathway is generally preferred for its efficiency and convergence.

Primary Synthesis Pathway: Intramolecular Cyclization of (3-Bromophenyl)acetonitrile

This elegant and robust two-step sequence leverages the acidity of the benzylic protons in (3-bromophenyl)acetonitrile to construct the cyclopropane ring.

Conceptual Framework & Mechanism

The synthesis begins with the deprotonation of (3-bromophenyl)acetonitrile (3 ) using a strong base to generate a resonance-stabilized carbanion. This nucleophile then undergoes an S(_N)2 reaction with one end of a 1,2-dihaloethane, such as 1,2-dibromoethane, to form an intermediate, 4-bromo-2-(3-bromophenyl)butanenitrile (A ).

In the presence of a sufficient excess of base, a second deprotonation occurs at the same benzylic carbon. The resulting carbanion (B ) is perfectly positioned to undergo a rapid intramolecular S(_N)2 reaction, displacing the remaining bromide and closing the three-membered ring to form 1-(3-bromophenyl)cyclopropanecarbonitrile (2 ).[1] The final step is the hydrolysis of the nitrile, which can be achieved under either acidic or basic conditions, to yield the target carboxylic acid (1 ).[2]

Caption: Mechanism of cyclopropane formation from an arylacetonitrile.

Causality Behind Experimental Choices

-

Choice of Base: The pKa of the benzylic protons in arylacetonitriles is typically in the range of 20-22 in DMSO. Therefore, a very strong base is required for efficient deprotonation. Sodium amide (NaNH(2)) in liquid ammonia or sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are common choices. An alternative and often safer and more scalable approach is to use phase-transfer catalysis (PTC).[3][4] With PTC, a concentrated aqueous solution of NaOH (50%) can be used with a catalyst like benzyltriethylammonium chloride, which transports the hydroxide ion into the organic phase (e.g., the 1,2-dihaloethane itself) to effect deprotonation.[5][6]

-

Solvent System: For bases like NaH, anhydrous aprotic solvents (THF, DMF) are essential to prevent quenching of the base and the carbanion intermediate. For PTC conditions, a biphasic system is inherent to the process.

-

Alkylating Agent: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane and is typically preferred for this alkylation, leading to faster reaction times.

-

Hydrolysis Conditions: Basic hydrolysis (e.g., using NaOH or KOH in aqueous ethanol) followed by acidic workup is a very common and effective method for converting nitriles to carboxylic acids.[2] This process proceeds via a carboxamide intermediate. Acid-catalyzed hydrolysis (e.g., using aqueous H(_2)SO(_4)) is also effective.[7][8]

Detailed Experimental Protocol

This protocol details the synthesis via phase-transfer catalysis, which is often favored for its operational simplicity and scalability.

Step 1: Synthesis of 1-(3-bromophenyl)cyclopropanecarbonitrile (2)

-

Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add (3-bromophenyl)acetonitrile (19.6 g, 0.1 mol), 1,2-dibromoethane (56.4 g, 0.3 mol, 3.0 equiv), and benzyltriethylammonium chloride (2.28 g, 0.01 mol, 0.1 equiv).

-

Reaction Execution: Begin vigorous stirring to ensure efficient mixing of the organic phase. Through the dropping funnel, add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL, ~0.5 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath if necessary.

-

Monitoring and Workup: After the addition is complete, continue to stir the mixture vigorously for 3-5 hours at 40 °C. Monitor the reaction by TLC or GC analysis until the starting acetonitrile is consumed. Upon completion, cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO(_4)). Filter the solution and remove the solvent and excess 1,2-dibromoethane under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile 2 .

Step 2: Hydrolysis to this compound (1)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(3-bromophenyl)cyclopropanecarbonitrile (2 ) from the previous step in 150 mL of ethanol. Add a solution of potassium hydroxide (28 g, 0.5 mol) in 50 mL of water.

-

Reaction Execution: Heat the mixture to reflux and maintain reflux for 12-24 hours. The progress of the hydrolysis can be monitored by observing the evolution of ammonia gas (use wet litmus paper) and by TLC analysis.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Purification: The product, this compound (1 ), will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Data Summary

| Step | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1 | (3-Bromophenyl)acetonitrile | 1.0 | 1,2-Dibromoethane | 30-40 | 3-5 | 75-85% |

| 1,2-Dibromoethane | 3.0 | - | ||||

| 50% NaOH (aq) | 5.0 | Water | ||||

| BnEt(_3)NCl | 0.1 | - | ||||

| 2 | 1-(3-Bromophenyl)cyclopropanecarbonitrile | 1.0 | Ethanol/Water | Reflux | 12-24 | 85-95% |

| Potassium Hydroxide | ~5.0 | - |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with (3-bromophenyl)acetonitrile. The key transformation, a base-catalyzed intramolecular cyclization using a 1,2-dihaloethane, can be robustly performed under phase-transfer conditions, offering advantages in safety, scalability, and operational simplicity. Subsequent hydrolysis of the intermediate nitrile provides the target carboxylic acid in high yield. This pathway represents a reliable and well-precedented method for research, process development, and medicinal chemistry applications.

References

- Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_B37UX0dAOqIdTl1M6nTdLhtGmScxYNbnBFQd_AiiaLoDS2dTQ2JFaYxXJzPlWXJMyhvwC7bUPjXB0h4_-wmJJ8eimsMVUGLoDpVVMsVpvVWSr61_V6mNYcZdfsLrStfc3nVrXYTuNogF6w==]

- Kulinkovich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]

- Kulinkovich Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]

- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25490e]

- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester. [URL: https://urresearch.rochester.edu/institutionalPublicationPublicView.action?institutionalItemId=46104]

- Transition-metal-catalyzed cyclopropanation. ResearchGate. [URL: https://www.researchgate.

- Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/ organiques/kulinkovich-reaction/]

- Metal-catalyzed cyclopropanations. Wikipedia. [URL: https://en.wikipedia.

- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22402434/]

- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4617660/]

- Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37217688/]

- Activation of cyclopropanes by transition metals. Wikipedia. [URL: https://en.wikipedia.org/wiki/Activation_of_cyclopropanes_by_transition_metals]

- Simmons–Smith reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]

- Simmons-Smith Cyclopropanation Reaction. TCI Chemicals. [URL: https://www.tcichemicals.

- Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25820636/]

- CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0259]

- Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5651]

- Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37570857/]

- Commonly used methods for cyclopropanation reactions. ResearchGate. [URL: https://www.researchgate.

- Cyclopropanation. Wikipedia. [URL: https://en.wikipedia.

- Simmons-Smith Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm]

- How to Prepare Diethyl 1,1-cyclopropanedicarboxylate?. Guidechem. [URL: https://www.guidechem.

- A Comparative Guide to Cyclopropanation Strategies in Total Synthesis. BenchChem. [URL: https://www.benchchem.

- Phase Transfer Catalysis(Mechanism and Applications). YouTube. [URL: https://www.youtube.

- Cyclopropanations in Syntheses. ETH Zürich. [URL: https://carreira.ethz.

- General Methods of Enantioselective Cyclopropanations. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.

- Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/synthesis/26-synthesis-of-cyclopropanecarboxylic-acid/]

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441539/]

- Phase Transfer Catalyst (PTC) Chemistry. YouTube. [URL: https://www.youtube.

- 1-(2-BROMOPHENYL)-1-PROPYLCYCLOPROPANE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0003]

- BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0056]

- Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents. [URL: https://patents.google.

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bb/bbo000753]

- BROMOCYCLOPROPANE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0126]

- CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0306]

- Process for the preparation of cyclopropane carboxylic acids and esters. Google Patents. [URL: https://patents.google.

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents. [URL: https://patents.google.

- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44243609]

- What are the applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis?. Guidechem. [URL: https://www.guidechem.

- 1-(3-BROMOPHENYL)CYCLOPENTANECARBOXYLIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2107178.htm]

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. [URL: https://patents.google.

- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [URL: https://www.youtube.

- Hydrolysis Reactions. YouTube. [URL: https://www.youtube.

Sources

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Spectroscopic data for 1-(3-Bromophenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Introduction

This compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: 241.08 g/mol ) is a substituted cyclopropane derivative with potential applications in medicinal chemistry and materials science. Its rigid cyclopropane scaffold and substituted phenyl ring make it an attractive building block for synthesizing complex molecular architectures. Accurate structural elucidation is paramount for its use in research and development. This guide provides a comprehensive, predictive overview of the spectroscopic data expected for this compound, grounded in fundamental principles and data from analogous structures.

It is important to note that while this compound is commercially available, detailed, peer-reviewed spectroscopic data is not readily published. Therefore, this document serves as an expert-level predictive guide for researchers, outlining the expected spectroscopic signatures and the rationale behind them. This approach enables scientists to confidently identify and characterize the molecule upon synthesis or purchase.

Molecular Structure & Spectroscopic Rationale

The key to interpreting the spectra of this compound lies in deconstructing its structure into three distinct components: the 3-bromophenyl ring, the 1,1-disubstituted cyclopropane ring, and the carboxylic acid moiety. Each component imparts characteristic signals in NMR, IR, and Mass Spectrometry.

Caption: Logical breakdown of the target molecule for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard high-resolution ¹H NMR spectrum would be acquired under the following conditions:

-

Instrument: 400 MHz or higher NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is suitable, but DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed sharply.

-

Concentration: 5-10 mg/mL.

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiment: Standard 1D proton experiment. Addition of a D₂O shake experiment would confirm the assignment of the carboxylic acid proton.[1]

Predicted ¹H NMR Data

The predicted proton NMR spectrum is summarized below. The numbering corresponds to the structure in the provided diagram.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | N/A | 1H | H-11 (COOH) | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange. Their chemical shift is concentration-dependent.[2] |

| ~7.60 | Triplet (t) | J ≈ 1.8 | 1H | H-2 | Aromatic proton ortho to the cyclopropyl group and meta to bromine. Appears as a narrow triplet or singlet-like peak due to small meta couplings. |

| ~7.45 | Multiplet (m) | - | 1H | H-4 | Aromatic proton para to the cyclopropyl group and ortho to bromine. Coupled to H-5 and H-2. |

| ~7.40 | Multiplet (m) | - | 1H | H-6 | Aromatic proton ortho to both bromine and the cyclopropyl group. Coupled to H-5. |

| ~7.25 | Triplet (t) | J ≈ 7.8 | 1H | H-5 | Aromatic proton meta to both substituents. Coupled to H-4 and H-6, appearing as a triplet. |

| 1.65 - 1.75 | Multiplet (m) | - | 2H | H-8a, H-9a | Part of the AA'BB' system of the cyclopropane ring. These are the protons cis to the aromatic ring.[3] |

| 1.25 - 1.35 | Multiplet (m) | - | 2H | H-8b, H-9b | Part of the AA'BB' system. These are the protons trans to the aromatic ring, typically shifted upfield.[3] |

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Instrument: 100 MHz or higher NMR Spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30). DEPT-135 and DEPT-90 experiments would be used to confirm C, CH, CH₂, and CH₃ assignments.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~178 | Quaternary (C) | C-10 (C=O) | Carboxylic acid carbonyl carbons are significantly deshielded, typically appearing between 165-185 ppm.[1] |

| ~145 | Quaternary (C) | C-1 | Aromatic carbon attached to the cyclopropyl group. |

| ~133 | Methine (CH) | C-6 | Aromatic CH ortho to the bromine atom. |

| ~131 | Methine (CH) | C-4 | Aromatic CH para to the cyclopropyl group. |

| ~130 | Methine (CH) | C-5 | Aromatic CH meta to both substituents. |

| ~128 | Methine (CH) | C-2 | Aromatic CH ortho to the cyclopropyl group. |

| ~122 | Quaternary (C) | C-3 | Aromatic carbon attached to bromine (C-Br bond). |

| ~32 | Quaternary (C) | C-7 | Quaternary carbon of the cyclopropane ring, deshielded by the attached aromatic ring and carboxylic acid. |

| ~18 | Methylene (CH₂) | C-8, C-9 | Equivalent methylene carbons of the cyclopropane ring. Carbons in strained rings appear relatively upfield.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups.

Experimental Protocol

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Method: Attenuated Total Reflectance (ATR) on the solid sample or a Potassium Bromide (KBr) pellet.

-

Range: 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded dimer) |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (H-bonded dimer) |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Carboxylic Acid |

| ~1070 | Medium | C-Br stretch | Aryl Bromide |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Causality in Interpretation: The presence of a very broad absorption from 3300-2500 cm⁻¹ coupled with a strong carbonyl peak around 1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid.[5] Conjugation with the aromatic ring typically lowers the C=O frequency, but the electron-withdrawing nature of the bromine may counteract this effect slightly.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

Experimental Protocol

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI), likely in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.

-

Analysis: High-resolution mass analysis (HRMS) to confirm the exact mass and elemental formula.

Predicted Mass Spectrometry Data (ESI Negative Mode)

| m/z (Daltons) | Ion | Rationale |

| 239 / 241 | [M-H]⁻ | Molecular ion peak. The two peaks in an approximate 1:1 ratio are the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br). |

| 195 / 197 | [M-H - CO₂]⁻ | Loss of carbon dioxide from the parent ion. |

| 161 | [M-H - Br]⁻ | Loss of a bromine radical from the parent ion (less common in ESI but possible). |

| 116 | [Fragment] | Cleavage of the cyclopropane ring and loss of bromine. |

Trustworthiness Through Correlation: A self-validating system is achieved when all spectroscopic data converge. The molecular weight from MS must match the formula (C₁₀H₉BrO₂). The number and types of protons and carbons from NMR must align with this formula and the functional groups identified by IR. The fragmentation in MS should correspond to the logical cleavage of bonds within the structure deduced from NMR.

Caption: A typical workflow for the complete spectroscopic characterization of a small molecule.

Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers are well-equipped to confirm the identity and purity of this compound. The correlation between these orthogonal analytical techniques provides a robust and self-validating method for structural elucidation, which is a critical step in any drug discovery or chemical synthesis workflow.

References

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][5]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][4]

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link][2]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

Sources

1-(3-Bromophenyl)cyclopropanecarboxylic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Abstract